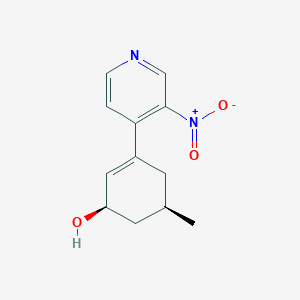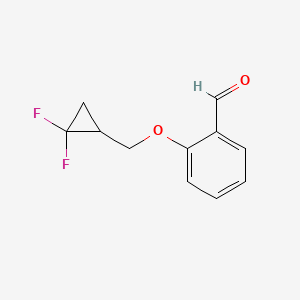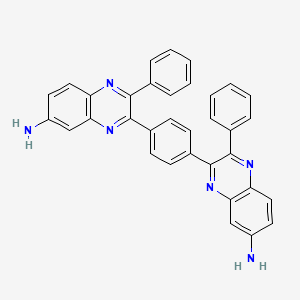
3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces secondary or tertiary amines.
科学研究应用
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.
Industry: In materials science, it is used in the development of advanced materials such as polymers and nanomaterials.
作用机制
The mechanism of action of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) can be compared with other similar compounds, such as:
1,4-Di(cyanoacetyl)benzene: This compound has a similar phenylene core but different functional groups, leading to distinct chemical properties and applications.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene core, but with different substituents, resulting in different inclusion properties and host-guest chemistry.
The uniqueness of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it versatile for various scientific and industrial applications.
属性
CAS 编号 |
64946-05-0 |
|---|---|
分子式 |
C34H24N6 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
3-[4-(7-amino-3-phenylquinoxalin-2-yl)phenyl]-2-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C34H24N6/c35-25-15-17-27-29(19-25)39-33(31(37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)34-32(22-9-5-2-6-10-22)38-28-18-16-26(36)20-30(28)40-34/h1-20H,35-36H2 |
InChI 键 |
DTXVQJSQJFZAFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=C(C=C4)C5=NC6=C(C=CC(=C6)N)N=C5C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


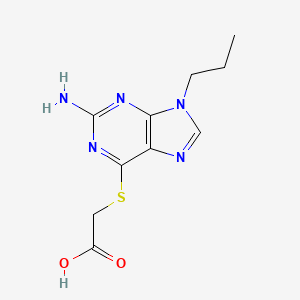
![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
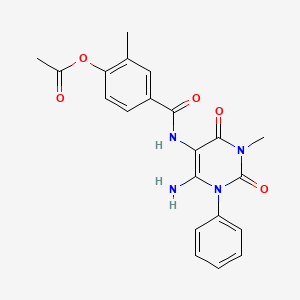
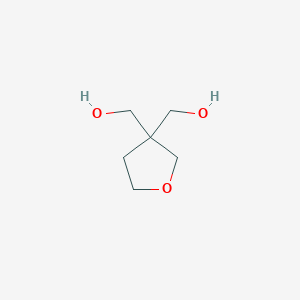
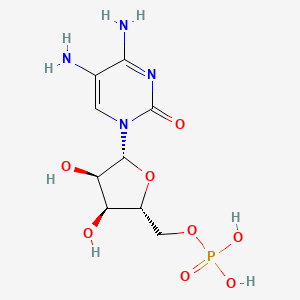
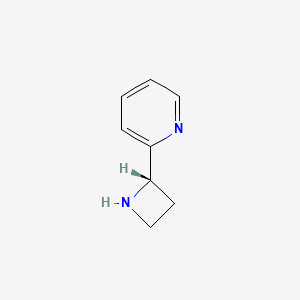
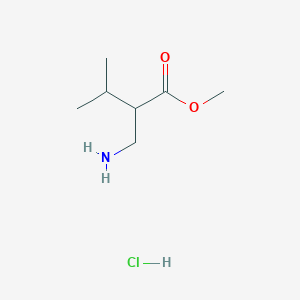
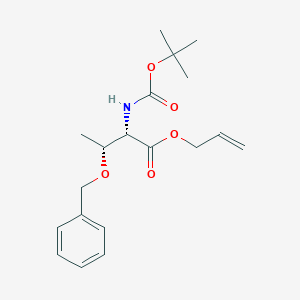
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
